molecular formula C18H15N B14137951 2-(4-Methylstyryl)quinoline

2-(4-Methylstyryl)quinoline

Cat. No.: B14137951
M. Wt: 245.3 g/mol
InChI Key: MOXMLJIFOABOBX-ZRDIBKRKSA-N
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Description

(E)-2-(4-methylstyryl)quinoline is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system substituted with a styryl group at the 2-position and a methyl group at the 4-position of the styryl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-methylstyryl)quinoline typically involves the condensation of 4-methylbenzaldehyde with 2-quinolinecarboxaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for (E)-2-(4-methylstyryl)quinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-methylstyryl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the styryl group into a saturated alkyl chain.

    Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce alkyl-substituted quinolines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which (E)-2-(4-methylstyryl)quinoline exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. Further research is needed to elucidate the precise pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-styrylquinoline: Lacks the methyl group at the 4-position of the styryl moiety.

    4-methylquinoline: Does not have the styryl group at the 2-position.

    2-(4-methylphenyl)quinoline: The styryl group is replaced with a methylphenyl group.

Uniqueness

(E)-2-(4-methylstyryl)quinoline is unique due to the specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both the styryl and methyl groups allows for unique interactions and reactivity compared to its analogs.

Properties

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

2-[(E)-2-(4-methylphenyl)ethenyl]quinoline

InChI

InChI=1S/C18H15N/c1-14-6-8-15(9-7-14)10-12-17-13-11-16-4-2-3-5-18(16)19-17/h2-13H,1H3/b12-10+

InChI Key

MOXMLJIFOABOBX-ZRDIBKRKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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